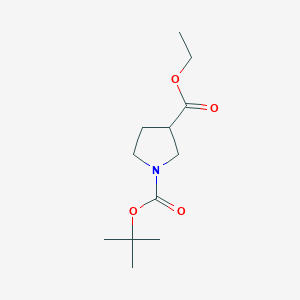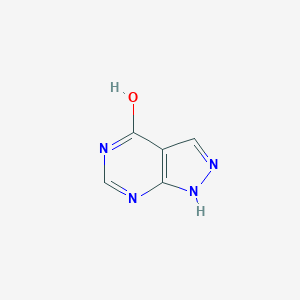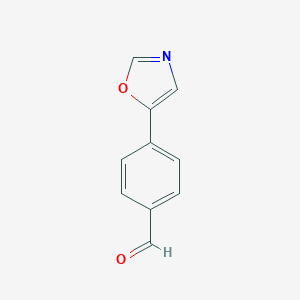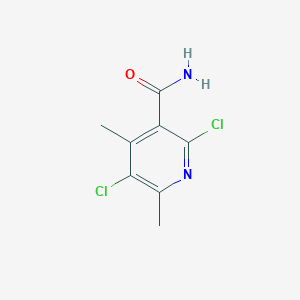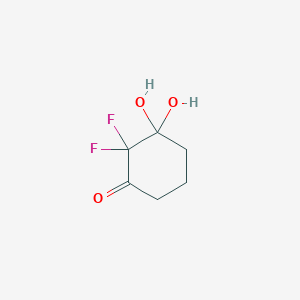![molecular formula C9H13NO B063485 (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol CAS No. 160127-75-3](/img/structure/B63485.png)
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol
概要
説明
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol, also known as EBIO, is a small molecule compound that has been widely used in scientific research due to its unique properties.
作用機序
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol is thought to activate potassium channels by binding to a specific site on the channel protein. This binding leads to a conformational change in the channel that results in an increase in potassium ion flux across the membrane. The exact mechanism of action of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol on other ion channels is less well understood.
生化学的および生理学的効果
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to have a variety of biochemical and physiological effects. In addition to activating potassium channels, it has been shown to inhibit voltage-gated calcium channels and to increase intracellular calcium levels. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been shown to have vasodilatory effects and to reduce smooth muscle contraction in various tissues. These effects make (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol a useful tool for studying the function of ion channels and other membrane proteins.
実験室実験の利点と制限
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has several advantages for use in lab experiments. It is a small molecule that is relatively easy to synthesize and purify. It is also stable and can be stored for long periods of time. In addition, (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been shown to be effective at activating potassium channels in a variety of experimental systems. However, there are also limitations to the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. For example, it may have off-target effects on other ion channels or membrane proteins. It may also have different effects in different experimental systems, depending on the expression levels and properties of the channels being studied.
将来の方向性
There are several future directions for research involving (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol. One area of interest is the development of more selective (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol analogs that can activate specific types of potassium channels. Another area of interest is the use of (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol in combination with other compounds to study the function of ion channels and other membrane proteins. Finally, there is interest in using (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol as a therapeutic agent for various diseases, such as hypertension and epilepsy, that are associated with dysfunction of ion channels.
科学的研究の応用
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has been used extensively in scientific research as a tool to study the function of ion channels and other membrane proteins. It has been shown to activate various types of potassium channels, including the KCa1.1 channel, which is involved in regulating smooth muscle contraction and neuronal excitability. (3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol has also been used to study the function of other ion channels, including the TRPV4 channel, which is involved in sensing mechanical and osmotic stimuli.
特性
CAS番号 |
160127-75-3 |
|---|---|
製品名 |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
分子式 |
C9H13NO |
分子量 |
151.21 g/mol |
IUPAC名 |
(3S)-3-ethynyl-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C9H13NO/c1-2-9(11)7-10-5-3-8(9)4-6-10/h1,8,11H,3-7H2/t9-/m0/s1 |
InChIキー |
YRTHQTAVIFQEEG-VIFPVBQESA-N |
異性体SMILES |
C#C[C@@]1(CN2CCC1CC2)O |
SMILES |
C#CC1(CN2CCC1CC2)O |
正規SMILES |
C#CC1(CN2CCC1CC2)O |
同義語 |
1-Azabicyclo[2.2.2]octan-3-ol, 3-ethynyl-, (3S)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


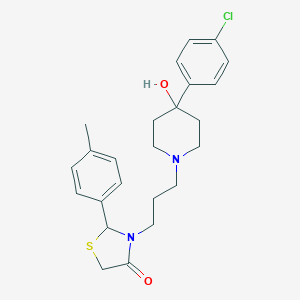
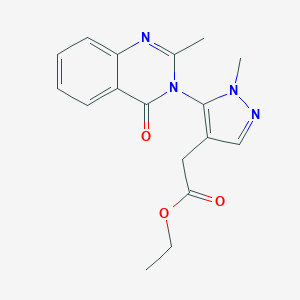
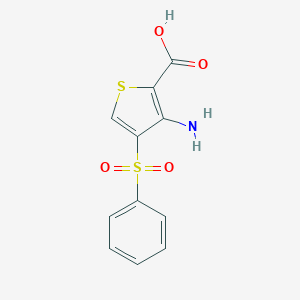
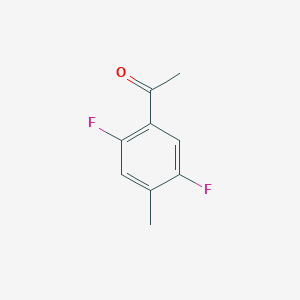
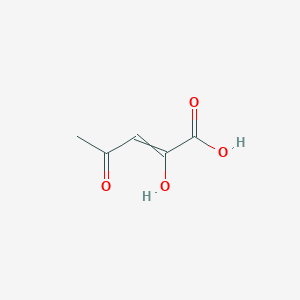
![tert-butyl N-[[(2R)-2,3-dihydroxypropyl]amino]carbamate](/img/structure/B63412.png)
